molecular formula C14H12N2 B172592 5-Methyl-2-phenyl-1H-benzoimidazole CAS No. 2963-65-7

5-Methyl-2-phenyl-1H-benzoimidazole

Cat. No. B172592
CAS RN: 2963-65-7
M. Wt: 208.26 g/mol
InChI Key: TUTVDOPAKOUNQV-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-1H-benzoimidazole is a compound with the molecular formula C14H12N2 . It has a molecular weight of 208.26 g/mol . The IUPAC name for this compound is 6-methyl-2-phenyl-1H-benzimidazole . The InChI code and InChI key for this compound are InChI=1S/C14H12N2/c1-10-7-8-12-13(9-10)16-14(15-12)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) and TUTVDOPAKOUNQV-UHFFFAOYSA-N respectively .


Synthesis Analysis

The synthesis of benzimidazole derivatives, such as 5-Methyl-2-phenyl-1H-benzoimidazole, can be achieved by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .


Molecular Structure Analysis

The molecular structure of 5-Methyl-2-phenyl-1H-benzoimidazole consists of a benzimidazole core with a methyl group at the 5-position and a phenyl group at the 2-position . The canonical SMILES representation of this compound is CC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methyl-2-phenyl-1H-benzoimidazole include a molecular weight of 208.26 g/mol, a XLogP3 of 3.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, a rotatable bond count of 1, an exact mass of 208.100048391 g/mol, a monoisotopic mass of 208.100048391 g/mol, a topological polar surface area of 28.7 Ų, a heavy atom count of 16, and a complexity of 235 .

Scientific Research Applications

Antimicrobial Activity

5-Methyl-2-phenyl-1H-benzoimidazole derivatives exhibit significant antimicrobial activities. For instance, certain benzimidazole derivatives have been synthesized and tested for their antibacterial and antifungal properties against human pathogens, demonstrating effective activity against a range of microorganisms. These compounds' antimicrobial potency is influenced by their structural features, such as electron-withdrawing or electron-donating groups (Krishnanjaneyulu et al., 2014). Similarly, other studies have constructed new compounds containing benzimidazole moieties integrated with different amino acids and sulfamoyl analogues, which showed notable effectiveness against various bacteria and fungi (El-Meguid, 2014).

Antihypertensive Properties

5-Methyl-2-phenyl-1H-benzoimidazole derivatives have been explored for their antihypertensive activity. Research into certain derivatives revealed potent effects in lowering blood pressure, underlining the potential of these compounds in developing antihypertensive medications (Sharma, Kohli, & Sharma, 2010).

Heparanase Inhibition

Some benzimidazole derivatives, including those with 5-methyl-2-phenyl-1H-benzoimidazole structure, have been identified as inhibitors of heparanase, an enzyme implicated in tumor metastasis and angiogenesis. These inhibitors displayed promising activity, suggesting their potential in cancer therapy (Xu et al., 2006).

Histone Deacetylase Inhibition

Certain benzimidazole derivatives, including those based on 5-methyl-2-phenyl-1H-benzoimidazole, have shown efficacy as inhibitors of histone deacetylases, an important target in cancer therapy. These compounds demonstrate significant biological activity, with potential therapeutic applications in oncology (Bressi et al., 2010).

Corrosion Inhibition

5-Methyl-2-phenyl-1H-benzoimidazole derivatives have been studied for their role in inhibiting corrosion, particularly in mild steel. These compounds have shown to effectively reduce corrosion in acidic environments, which is valuable in industrial applications (Yadav et al., 2013).

properties

IUPAC Name

6-methyl-2-phenyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-10-7-8-12-13(9-10)16-14(15-12)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTVDOPAKOUNQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353954
Record name 5-Methyl-2-phenyl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-phenyl-1H-benzoimidazole

CAS RN

2963-65-7
Record name 5-Methyl-2-phenylbenzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2963-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-phenyl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G Badhani, A Joshi, S Adimurthy - European Journal of Organic …, 2021 - Wiley Online Library
We report the tetramethyl ammonium hydroxide catalyzed oxidative coupling of amines and alcohols for the synthesis of imines under metal‐free conditions by utilizing oxygen from air …
YS Lee, YH Cho, SJ Lee, JK Bin, JH Yang, GS Chae… - Tetrahedron, 2015 - Elsevier
A simple, convenient, and environmentally benign protocol for the synthesis of benzimidazoles from ortho-phenylenediamines and aldehydes via aerobic oxidation was developed in …
Number of citations: 80 www.sciencedirect.com
D Azarifar, M Farbodmehr, O Badalkhani, M Jaymand - Bull Chem Commun, 2019
Number of citations: 3

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